[4-(Benzyloxy)-3-methoxyphenyl]methylamin CAS No. 880805-52-7"

>

[4-(Benzyloxy)-3-methoxyphenyl]methylamin CAS No. 880805-52-7"

>

[4-(Benzyloxy)-3-methoxyphenyl]methylamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

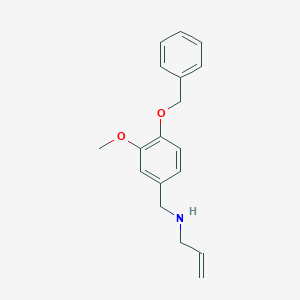

“{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine” is a chemical compound with the molecular formula C18H21NO2 . It’s a complex organic molecule that can be used in various chemical reactions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis

This compound can potentially participate in various chemical reactions. For example, it might undergo reactions at the benzylic position . Also, it could be involved in catalytic protodeboronation of pinacol boronic esters .Wirkmechanismus

Mode of Action

The exact mode of action of this compound is currently unknown. This could involve binding to the target, causing a conformational change, and subsequently altering the target’s activity .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including those involved in inflammation and cell signaling

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in the feces .

Result of Action

Based on the known effects of similar compounds, it is likely that this compound could have anti-inflammatory properties and could potentially inhibit certain enzymes or receptors, leading to changes in cell signaling .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine in lab experiments is its potential therapeutic applications. Its anti-inflammatory, neuroprotective, and anticancer properties make it a potential candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.

Zukünftige Richtungen

There are several future directions for research on {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential therapeutic applications in animal models and clinical trials. Additionally, research can be done to optimize the synthesis method to improve the yield and purity of the compound. Finally, research can be done to develop derivatives of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine with improved properties for drug development.

Synthesemethoden

There are various methods for synthesizing {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine. One method involves the reaction of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}amine with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}amine with prop-2-en-1-yl chloride in the presence of a base such as sodium hydride. The yield and purity of the synthesized compound can vary depending on the method used.

Wissenschaftliche Forschungsanwendungen

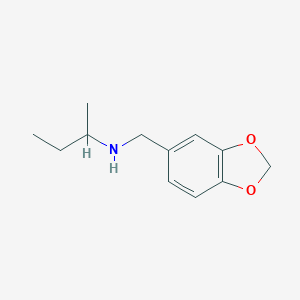

- Die Verbindung wurde in enantioselektiven Aminomethylierungsreaktionen eingesetzt. So führte beispielsweise eine dreikomponentige enantioselektive katalytische Aminomethylierung von 1-(Benzyloxy)propan-2-on mit 4-Methyl-2-[(prop-2-en-1-yl)oxy]anilin in einem wässrigen Medium unter Verwendung von Pseudoephedrin als chiralem Katalysator zur Bildung optisch reiner Amino-Ketoether der aromatischen Reihe mit hohen Ausbeuten .

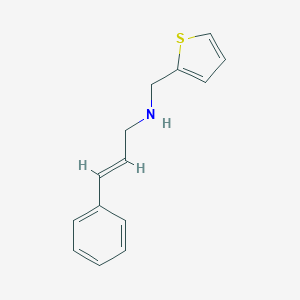

- Organische Verbindungen, die eine Allylgruppe tragen, wie diese Verbindung, zeigen ein breites Spektrum an pharmakologischer Aktivität .

- Die Einführung einer Alkylaminogruppe (wie in dieser Verbindung zu sehen) mit der Bildung chiraler stickstoffhaltiger Fragmente erhöht die biologische Aktivität .

- Verwandte Verbindungen wurden auf ihre entzündungshemmenden Wirkungen untersucht. So zeigte beispielsweise (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), ein selektiver Signaltransduktor und Aktivator der Transkription 3 (STAT3)-Inhibitor, vielversprechende Ergebnisse in dieser Hinsicht .

- Die Derivate der Verbindung wurden auf ihre physikalischen Eigenschaften untersucht. So wurde beispielsweise (E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(Dimethylamino)phenyl]prop-2-en-1-on untersucht .

- Die Einführung eines Aminoalkylsubstituenten (wie in dieser Verbindung zu finden) in Moleküle mit labilen Wasserstoffatomen kann ihre biologische Aktivität verbessern .

Aminomethylierungsreaktionen

Pharmakologische Anwendungen

Entzündungshemmende Eigenschaften

Kristalltechnik und mechanische Eigenschaften

Steigerung der biologischen Aktivität

Asymmetrische Synthese in wässrigem Medium

Zusammenfassend lässt sich sagen, dass diese Verbindung in verschiedenen Bereichen, von der synthetischen Chemie bis hin zu möglichen pharmakologischen Anwendungen, vielversprechend ist. Forscher erforschen weiterhin ihre Eigenschaften und Anwendungen, was sie zu einem interessanten Thema für weitere Untersuchungen macht. 🌟

Biochemische Analyse

Biochemical Properties

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Mannich reaction . This compound interacts with enzymes such as pseudoephedrine, which acts as a chiral catalyst in enantioselective aminomethylation reactions . The interaction between {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine and pseudoephedrine results in the formation of optically pure amino keto ethers, demonstrating the compound’s ability to enhance the biological activity of chiral nitrogen-containing fragments .

Molecular Mechanism

The molecular mechanism of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s benzyloxy and methoxy groups facilitate its binding to specific enzymes and proteins, leading to the formation of stable complexes. These interactions can result in the inhibition or activation of enzymatic activity, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine can change over time due to its stability and degradation. Studies have shown that the compound remains stable under aqueous conditions, allowing for prolonged observation of its effects on cellular function . Long-term exposure to {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine may lead to degradation and reduced efficacy, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial pharmacological effects, such as enhanced enzyme activity and improved cellular function. At higher doses, {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s overall pharmacokinetic profile and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine is crucial for elucidating its pharmacokinetics and optimizing its therapeutic potential .

Subcellular Localization

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity .

Eigenschaften

IUPAC Name |

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-11-19-13-16-9-10-17(18(12-16)20-2)21-14-15-7-5-4-6-8-15/h3-10,12,19H,1,11,13-14H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRGEPJYMGHQTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNCC=C)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-Chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B502127.png)

![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]butan-2-amine](/img/structure/B502128.png)

![1-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-methylmethanamine](/img/structure/B502132.png)

![1-[2-(benzyloxy)phenyl]-N-methylmethanamine](/img/structure/B502133.png)

![1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-methylmethanamine](/img/structure/B502135.png)

![1-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-N-methylmethanamine](/img/structure/B502136.png)

amine](/img/structure/B502141.png)

![1-{[2-(Benzyloxy)-3-ethoxybenzyl]amino}propan-2-ol](/img/structure/B502144.png)

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B502145.png)

![1-[2-(benzyloxy)-3-ethoxyphenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502146.png)

![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502148.png)

![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502149.png)